An In-depth Technical Guide to the Chemical Properties of 5'-Amino-5'-deoxyuridine
An In-depth Technical Guide to the Chemical Properties of 5'-Amino-5'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Amino-5'-deoxyuridine is a synthetically modified pyrimidine (B1678525) nucleoside analog of deoxyuridine. Its defining structural feature is the substitution of the 5'-hydroxyl group with a primary amino group, which imparts unique chemical reactivity and biological properties. This modification makes it a valuable tool in various biochemical and therapeutic applications, including the synthesis of modified oligonucleotides, the development of molecular probes, and as a scaffold for drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, stability, and key experimental applications.
Core Chemical Properties
The fundamental chemical and physical properties of 5'-Amino-5'-deoxyuridine are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | [3] |
| Molecular Formula | C₉H₁₃N₃O₅ | [3] |
| Molecular Weight | 243.22 g/mol | [3] |
| Exact Mass | 243.08552052 Da | [3] |
| CAS Number | 34718-92-8 | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Topological Polar Surface Area | 125 Ų | [3] |
| XLogP3 | -2.2 | [3] |
Synthesis and Chemical Modification
The synthesis of 5'-Amino-5'-deoxyuridine from its parent nucleoside, uridine (B1682114) or deoxyuridine, can be accomplished through several established chemical pathways. The choice of method often depends on the desired yield, scalability, and the presence of other functional groups.
Key Synthetic Pathways:
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Azide (B81097) Displacement and Reduction : This is a classical and widely used method. It involves the conversion of the 5'-hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt (like LiN₃ or NaN₃). The resulting 5'-azido-5'-deoxyuridine (B8641899) intermediate is then reduced to the primary amine.[4]
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Staudinger Reaction : The reduction of the 5'-azido intermediate is efficiently achieved using the Staudinger reaction, which involves triphenylphosphine (B44618) (PPh₃) under mild conditions.[1][5] This method is favored over catalytic hydrogenation, which can risk reducing the double bonds in the uracil (B121893) base.[1]
-
Catalytic Hydrogenation : Alternatively, catalytic hydrogenation using catalysts like 10% Palladium on Carbon (Pd/C) can be employed to reduce the azide, yielding the desired 5'-amino product.[4][6]
-
-
Direct Amination : This approach involves the direct introduction of the amino group, often using reagents like ammonia (B1221849) or other amines under specific reaction conditions that facilitate the substitution.[1]
-
Halogenation and Substitution : Another route begins with the halogenation of the 5' position, creating a 5'-bromo- or 5'-iodo-5'-deoxyuridine intermediate. The halogen is subsequently displaced by an amino group via nucleophilic substitution.[1]
Chemical Reactivity and Stability
Reactivity : The primary amino group at the 5' position is significantly more nucleophilic than the hydroxyl group it replaces.[5] This enhanced reactivity allows for facile conjugation with a wide range of electrophiles, such as activated esters, isothiocyanates, and sulfonyl chlorides. This property is extensively utilized for coupling labels, linkers, or other functional moieties to the nucleoside, making it a versatile building block for creating complex molecular probes and modified oligonucleotides.[1]
Stability : 5'-Amino-5'-deoxyuridine is generally stable under standard physiological conditions (neutral pH, moderate temperature).[1] However, it may undergo degradation under conditions of extreme pH or high temperature.[1] Its triphosphate derivative, particularly phosphoramidate (B1195095) analogs like 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), exhibits notable stability in alkaline solutions but undergoes a novel phosphorylysis reaction at a pH below 8.[7] This acid-catalyzed degradation yields the parent nucleoside and trimetaphosphate.[7] The P-N bond in these analogs is more resistant to phosphatase degradation compared to the P-O bond in natural nucleotides.[1]
Applications in Research and Drug Development
The unique properties of 5'-Amino-5'-deoxyuridine make it a valuable compound in several scientific domains.
Oligonucleotide Synthesis and Modification
The 5'-amino group serves as a key functional handle for post-synthetic modification of oligonucleotides. It allows for the attachment of various molecules, including fluorescent dyes, biotin, peptides, and other reporter groups, at the 5'-terminus of a DNA or RNA strand. This is crucial for creating probes used in techniques like PCR and fluorescence in situ hybridization (FISH).[1]
Drug Development and Biological Activity
Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy.[4][8] 5'-Amino-5'-deoxyuridine and its derivatives have been investigated for their potential therapeutic effects.
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Antiviral and Antitumor Activity : Various uridine nucleosides with a 5'-amino group have been studied for their antiviral, antibacterial, and antifungal properties.[4] For instance, 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cells in culture.[6]
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Enzyme Inhibition : The triphosphate form can act as an inhibitor of cellular enzymes. The analog AIdUTP is a potent allosteric inhibitor of E. coli thymidine (B127349) kinase, being 60-fold more potent than thymidine triphosphate (TTP) at pH 7.8.[7]
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DNA Incorporation and Chain Termination : The 5'-N-triphosphate derivatives of 5'-amino-nucleosides can be incorporated into DNA by DNA polymerases.[5] After incorporation, the resulting phosphoramidate linkage in the DNA backbone can be specifically cleaved under mild acid treatment.[5] This property allows for its use as a chain terminator in DNA sequencing applications, providing an alternative to traditional methods.[1][5]
Experimental Protocols
Synthesis of 5'-Amino-3',5'-dideoxyuridine[4]
This protocol describes a specific synthesis starting from a protected aminouridine intermediate.
-
Dissolution : Dissolve the protected aminouridine (8.4 mg, 0.025 mmol) in anhydrous acetonitrile (B52724) (MeCN) (1.0 mL).
-
Deprotection : Treat the solution with a solution of 5% hydrofluoric acid (HF) in MeCN (1.0 mL).
-
Reaction : Stir the mixture at room temperature for 1.5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup : Remove the solvent under reduced pressure to yield a white solid.
-
Purification : Triturate the solid with cold ethanol (B145695) (EtOH) to give 5.0 mg (90% yield) of 5'-Amino-3',5'-dideoxyuridine as a white solid.
Analysis by Reverse Phase HPLC[9]
5'-Amino-2'-deoxyuridine can be analyzed using a reverse-phase HPLC method.
-
Column : Newcrom R1 or equivalent reverse-phase column.
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier. For standard RP-HPLC, phosphoric acid can be used.
-
MS-Compatible Method : For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.
-
Application : This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]
References
- 1. Buy 5'-Amino-5'-deoxyuridine (EVT-1581266) | 34718-92-8 [evitachem.com]
- 2. 5'-Amino-2',5'-dideoxyuridine | Benchchem [benchchem.com]
- 3. 5'-Amino-5'-deoxyuridine | C9H13N3O5 | CID 11447886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate. Synthesis, chemical properties, and effect on Escherichia coli thymidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. 5-Amino-2’-deoxyuridine | SIELC Technologies [sielc.com]
